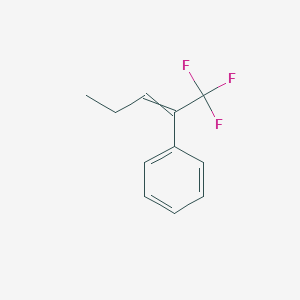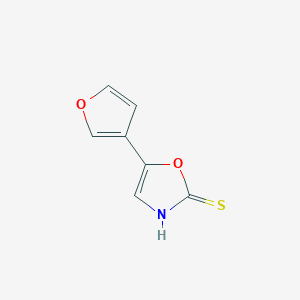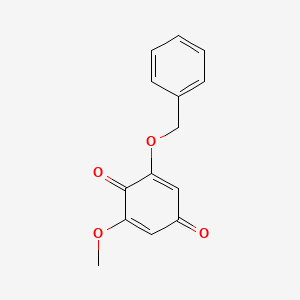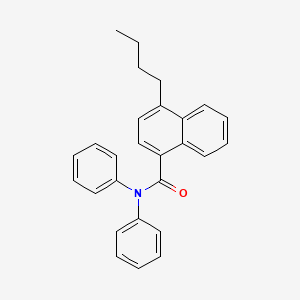![molecular formula C24H21N3O2 B14194442 Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- CAS No. 920513-51-5](/img/structure/B14194442.png)
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- is a complex organic compound with a unique structure that combines isoquinoline and phenylmethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenylmethoxyphenyl amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share structural similarities and are often studied for their pharmacological properties.
Quinoline Derivatives: Known for their wide range of biological activities, including antimalarial and anticancer effects.
Indole Derivatives: Another class of compounds with significant biological and chemical relevance.
Uniqueness
Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- stands out due to its unique combination of isoquinoline and phenylmethoxyphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920513-51-5 |
|---|---|
Molekularformel |
C24H21N3O2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-isoquinolin-6-yl-2-(3-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C24H21N3O2/c28-24(27-22-10-9-20-15-25-12-11-19(20)13-22)16-26-21-7-4-8-23(14-21)29-17-18-5-2-1-3-6-18/h1-15,26H,16-17H2,(H,27,28) |
InChI-Schlüssel |
WNFRSYHKBMDMLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)

![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)


![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)

![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)


